molecular formula C17H20N4OS B6436749 4-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549056-42-8

4-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6436749
CAS RN: 2549056-42-8
M. Wt: 328.4 g/mol
InChI Key: RSNNCZOYMFVLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (4-E2-3-MMP-A-1,3-BZT) is an organic compound with a wide range of applications in the scientific research field. It is a small molecule that can be used to study the molecular and biochemical mechanisms of action of various compounds and to develop new drugs.

Mechanism of Action

The mechanism of action of 4-E2-3-MMP-A-1,3-BZT is not fully understood. However, it is believed to interact with various proteins and small molecules in the cell, causing changes in their structures and activities. It is also believed to interact with DNA and RNA, and to affect the expression of certain genes.
Biochemical and Physiological Effects
4-E2-3-MMP-A-1,3-BZT has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, to reduce inflammation, and to increase the activity of certain enzymes. It has also been shown to have an effect on the expression of certain genes, and to modulate the activity of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-E2-3-MMP-A-1,3-BZT in laboratory experiments include its small molecular size, its ability to interact with various compounds, and its ability to modulate the activity of certain proteins. However, there are also some limitations to its use in laboratory experiments. For example, it is not stable in solution, and it has a short half-life, which limits its use in long-term experiments.

Future Directions

The use of 4-E2-3-MMP-A-1,3-BZT in scientific research is still in its early stages. As such, there are many potential future directions for its use. These include further research into its mechanism of action, its effects on cell growth and development, and its potential applications in drug development. Additionally, further research into its stability in solution and its half-life could lead to improved methods for its use in laboratory experiments.

Synthesis Methods

4-E2-3-MMP-A-1,3-BZT can be synthesized using a multi-step synthesis approach. The first step involves the reaction of 4-ethoxy-2-methyl-1,3-benzothiazole (4-E2-M-1,3-BZT) with 4-methyl-1H-pyrazol-1-ylmethyl azetidin-1-yl (MMP-A). This reaction yields a product containing the desired 4-E2-3-MMP-A-1,3-BZT structure. The second step involves the reduction of the product using sodium borohydride (NaBH4). This yields the desired 4-E2-3-MMP-A-1,3-BZT compound.

Scientific Research Applications

4-E2-3-MMP-A-1,3-BZT is widely used in scientific research due to its small molecular size and its ability to interact with various compounds. It has been used to study the molecular and biochemical mechanisms of action of various compounds and to develop new drugs. For example, it has been used to study the interactions between proteins and small molecules, as well as the effects of various compounds on cell growth and development.

properties

IUPAC Name

4-ethoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-3-22-14-5-4-6-15-16(14)19-17(23-15)20-9-13(10-20)11-21-8-12(2)7-18-21/h4-8,13H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNNCZOYMFVLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=C(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.